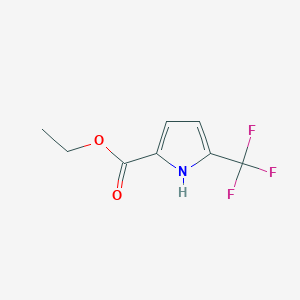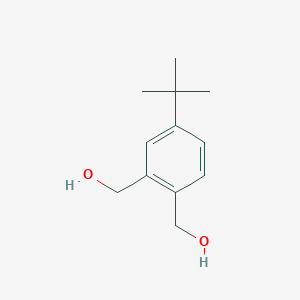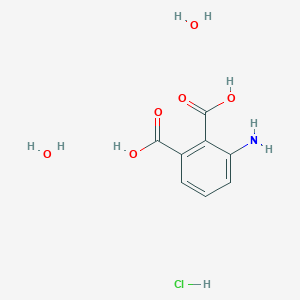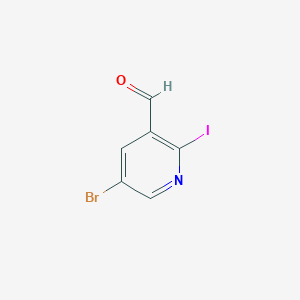
5-Brom-2-iodnicotinaldehyd
Übersicht
Beschreibung
5-Bromo-2-iodonicotinaldehyde is an organic compound with the molecular formula C6H3BrINO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are substituted with bromine and iodine, respectively
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-iodonicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its ability to undergo various chemical modifications.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
Target of Action
It’s worth noting that brominated compounds often interact with various biological targets, influencing their function and activity .
Mode of Action
Brominated compounds like 5-bromo-2’-deoxyuridine (brdu), a thymidine analogue, have been shown to influence plant organogenesis in vitro . Treatment with BrdU during certain culture stages had effects on shoot and root redifferentiation over a broad range of concentrations .
Biochemical Pathways
Similar compounds like 5-bromo-2-aryl benzimidazoles have been studied for their α-glucosidase inhibitory activity , suggesting potential involvement in carbohydrate metabolism pathways.
Pharmacokinetics
Studies on similar compounds like sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp) have shown that both bzp and its active metabolite showed a short half-life, good dose-linear pharmacokinetic profile, wide tissue distribution, and different degree protein binding to various species plasma .
Result of Action
Similar compounds like 5-bromo-2’-deoxyuridine (brdu) have been shown to modify the double-stranded dna, and determinate the dna damage .
Action Environment
Studies on similar compounds have shown dose-, time-, and tissue-dependent effects .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-iodonicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, 5-Bromo-2-iodonicotinaldehyde can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The interactions between 5-Bromo-2-iodonicotinaldehyde and biomolecules are primarily mediated through its halogen atoms, which can form halogen bonds with amino acid residues in the active sites of enzymes .
Cellular Effects
The effects of 5-Bromo-2-iodonicotinaldehyde on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-iodonicotinaldehyde can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-2-iodonicotinaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation. The halogen atoms in 5-Bromo-2-iodonicotinaldehyde can form halogen bonds with specific amino acid residues, thereby stabilizing the enzyme-inhibitor complex and preventing substrate binding . Additionally, 5-Bromo-2-iodonicotinaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-2-iodonicotinaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 5-Bromo-2-iodonicotinaldehyde can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are particularly relevant in in vitro and in vivo studies, where the sustained presence of the compound can influence experimental outcomes.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-iodonicotinaldehyde vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 5-Bromo-2-iodonicotinaldehyde can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges. These dosage-dependent effects are crucial for determining the safe and effective use of 5-Bromo-2-iodonicotinaldehyde in experimental and therapeutic applications.
Metabolic Pathways
5-Bromo-2-iodonicotinaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . The metabolic pathways of 5-Bromo-2-iodonicotinaldehyde are influenced by the presence of specific enzymes, such as cytochrome P450 oxidases, which catalyze the oxidation of the compound . Additionally, the interaction of 5-Bromo-2-iodonicotinaldehyde with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), can modulate its metabolic flux and influence the levels of its metabolites .
Transport and Distribution
The transport and distribution of 5-Bromo-2-iodonicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, such as organic anion transporters . Once inside the cell, 5-Bromo-2-iodonicotinaldehyde can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 5-Bromo-2-iodonicotinaldehyde within tissues is also influenced by its interactions with extracellular matrix components and binding proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-Bromo-2-iodonicotinaldehyde is determined by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting sequences in its structure . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of 5-Bromo-2-iodonicotinaldehyde within the cell . The subcellular localization of this compound is crucial for its function, as it determines the specific biochemical pathways and cellular processes that it can modulate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodonicotinaldehyde typically involves the halogenation of nicotinaldehyde. One common method is the sequential bromination and iodination of nicotinaldehyde. The process begins with the bromination of nicotinaldehyde using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-nicotinaldehyde is then subjected to iodination using iodine and a catalyst such as copper(II) sulfate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of 5-Bromo-2-iodonicotinaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-iodonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and alkynes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted nicotinaldehydes depending on the nucleophile used.
Coupling Products: Biaryl or alkyne-substituted derivatives.
Oxidation Products: 5-Bromo-2-iodonicotinic acid.
Reduction Products: 5-Bromo-2-iodonicotinalcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-chloronicotinaldehyde
- 5-Bromo-2-fluoronicotinaldehyde
- 5-Iodo-2-nitronicotinaldehyde
Comparison
5-Bromo-2-iodonicotinaldehyde is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens can enhance its utility in cross-coupling reactions and increase its potential as a pharmacophore in drug design .
Eigenschaften
IUPAC Name |
5-bromo-2-iodopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBGXJXJJFOUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



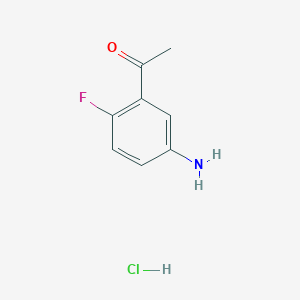

![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)
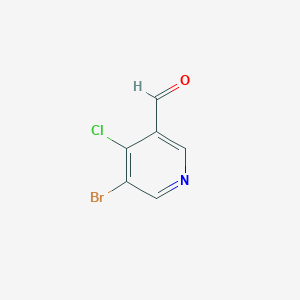
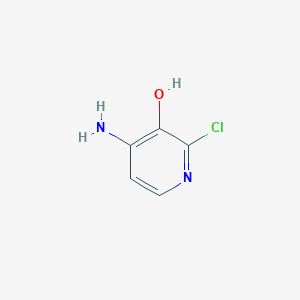

![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)
